molecular formula C27H23FN4O2 B6510958 2-{5-benzyl-8-fluoro-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}-N-(3,5-dimethylphenyl)acetamide CAS No. 931737-53-0

2-{5-benzyl-8-fluoro-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}-N-(3,5-dimethylphenyl)acetamide

Cat. No.: B6510958
CAS No.: 931737-53-0
M. Wt: 454.5 g/mol
InChI Key: HWDWQYQZIBMYSD-UHFFFAOYSA-N
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Description

This compound is a pyrazoloquinoline derivative featuring a benzyl group at the 5-position, a fluorine atom at the 8-position, and a 3-oxo moiety on the pyrazolo[4,3-c]quinoline core. The acetamide side chain is substituted with a 3,5-dimethylphenyl group, distinguishing it from closely related analogs. Its molecular formula is C₂₇H₂₃FN₄O₂, with an average mass of 454.50 g/mol (calculated by adjusting the substituent in ).

Properties

IUPAC Name

2-(5-benzyl-8-fluoro-3-oxopyrazolo[4,3-c]quinolin-2-yl)-N-(3,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23FN4O2/c1-17-10-18(2)12-21(11-17)29-25(33)16-32-27(34)23-15-31(14-19-6-4-3-5-7-19)24-9-8-20(28)13-22(24)26(23)30-32/h3-13,15H,14,16H2,1-2H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWDWQYQZIBMYSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CN2C(=O)C3=CN(C4=C(C3=N2)C=C(C=C4)F)CC5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Features and Key Modifications

The pyrazolo[4,3-c]quinoline scaffold is a privileged structure in medicinal chemistry due to its planar aromatic system, enabling π-π interactions with biological targets. Key modifications in this compound include:

  • 8-Fluoro substitution : Enhances electronegativity and may improve membrane permeability or target binding.
  • 3,5-Dimethylphenyl acetamide : The methyl groups at the 3- and 5-positions increase lipophilicity (logP ~3.8, estimated) compared to the 4-methylphenyl analog (logP ~3.2) .

Comparative Analysis with Structural Analogs

The following table compares the target compound with three analogs, highlighting structural and theoretical pharmacological differences:

Compound Name Molecular Formula Molecular Mass (g/mol) Substituent (Acetamide) Key Structural Differences Hypothesized Biological Impact
Target Compound C₂₇H₂₃FN₄O₂ 454.50 3,5-Dimethylphenyl High lipophilicity Improved metabolic stability; possible CNS penetration
2-{5-Benzyl-8-fluoro-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}-N-(4-methylphenyl)acetamide C₂₆H₂₁FN₄O₂ 440.47 4-Methylphenyl Moderate lipophilicity Faster clearance; reduced protein binding
2-{5-Benzyl-8-fluoro-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}-N-phenylacetamide C₂₅H₁₉FN₄O₂ 426.45 Phenyl Minimal steric hindrance Lower selectivity; higher off-target effects
2-{5-Benzyl-8-chloro-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}-N-(3,5-dimethylphenyl)acetamide C₂₇H₂₃ClN₄O₂ 470.95 3,5-Dimethylphenyl Chlorine at 8-position Enhanced target affinity; potential cytotoxicity

Notes:

  • The 3,5-dimethylphenyl group in the target compound likely improves metabolic stability by shielding the acetamide bond from enzymatic hydrolysis .
  • Fluorine at the 8-position may contribute to hydrogen bonding with target proteins, as seen in kinase inhibitors .

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